N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-25(22,14-1-2-16-12(9-14)4-8-24-16)20-10-15-17(19-6-5-18-15)13-3-7-23-11-13/h1-3,5-7,9,11,20H,4,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIAQIQTJSBLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Pyrazine Intermediate: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated pyrazine.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under mild conditions.
Reduction: The pyrazine ring can be reduced to dihydropyrazine derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the furan ring.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the hydrogenation of the pyrazine ring.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Dihydropyrazine derivatives
Substitution: Various sulfonamide derivatives depending on the nucleophile used
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzofuran compounds display significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development .
- Anti-inflammatory Properties : Research indicates that compounds similar to this sulfonamide exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Some analogs have demonstrated cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzofuran derivatives, including sulfonamides. The results indicated that these compounds had varying degrees of efficacy against Gram-positive and Gram-negative bacteria, with some showing IC50 values comparable to standard antibiotics .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 12.5 | Moderate |
| Compound B | 8.0 | High |
| Compound C | 15.0 | Low |
Case Study 2: Anti-inflammatory Effects
In another investigation, this compound was tested for its anti-inflammatory properties using in vitro assays. The compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting its potential use in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of dihydrobenzofuran, pyrazine, and furan substituents. Key comparisons include:
Physicochemical and Electronic Properties
- Electron-Deficient Pyrazine vs. Other Heterocycles : The pyrazine ring in the target compound contrasts with pyridine or pyrrole derivatives (e.g., ), which have different electronic profiles. Pyrazine’s electron deficiency could favor interactions with electron-rich biological targets, such as ATP-binding pockets in kinases .
- Sulfonamide Acidity : The sulfonamide group (pKa ~10–11) is more acidic than carboxamides (pKa ~15–17), enabling ionization at physiological pH, which may influence solubility and membrane permeability .
- Dihydrobenzofuran vs.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, a pyrazine moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of 334.35 g/mol. Its unique arrangement allows for interactions with various biological targets, making it a subject of interest in drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.35 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, which can be crucial in treating conditions such as cancer and infections.
- Receptor Modulation : It has the potential to modulate receptor activity, impacting various signaling pathways within cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that related sulfonamide derivatives possess activity against bacterial strains, suggesting that this compound may also have similar effects.
Anticancer Properties
Several studies have evaluated the anticancer potential of related compounds. For instance, derivatives containing furan and pyrazine rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamide compounds has been documented in literature. This compound may exert similar effects through the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies have shown that related compounds exhibit cytotoxicity against human cancer cell lines such as HeLa and MCF-7. These studies typically employ assays like MTT or XTT to assess cell viability.
- Antimicrobial Testing : Preliminary bioassays have indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria at low micromolar concentrations.
- Mechanistic Studies : Research involving enzyme assays has elucidated the inhibitory effects on specific targets, providing insights into the compound's mode of action.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare sulfonamide derivatives structurally analogous to N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide?
- Methodological Answer : Nucleophilic substitution reactions between pyrazine intermediates and sulfonamide precursors are widely used. For example, coupling of activated pyrazine derivatives (e.g., chloropyrazines) with sulfonamides under basic conditions (e.g., NaOH/Et3N) achieves yields >85% in analogous compounds . Key steps include:
- Step 1 : Activation of the pyrazine ring via halogenation (e.g., Cl or Br substitution).
- Step 2 : Reaction with sulfonamide nucleophiles in polar aprotic solvents (e.g., DMF or THF).
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H-NMR : Resolves aromatic protons (e.g., furan and pyrazine signals between δ 7.0–9.0 ppm) and sulfonamide NH protons (δ ~10–12 ppm) .
- LC-MS : Validates molecular weight and detects impurities (<1% threshold).
- TLC : Monitors reaction progress using silica gel plates with UV visualization .
Advanced Research Questions
Q. How can density functional theory (DFT) with exact exchange functionals improve predictions of this compound’s electronic properties and reactivity?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms reduce errors in thermochemical predictions (e.g., atomization energies with <2.4 kcal/mol deviation) . Steps include:
- Geometry Optimization : Using basis sets like 6-31G(d) to model the sulfonamide and furan moieties.
- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrazine ring .
Q. What strategies address stereochemical challenges in synthesizing chiral dihydrobenzofuran-sulfonamide hybrids?
- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) or resolution via chiral HPLC can achieve enantiomeric excess (>90%). For dihydrobenzofuran systems, stereocenter formation during cyclization (e.g., via Sharpless epoxidation) requires precise control of reaction temperature and solvent polarity .
Q. How should researchers resolve contradictions in reported reaction yields or selectivity for sulfonamide-pyrazine conjugates?
- Methodological Answer : Systematic parameter screening is critical:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
